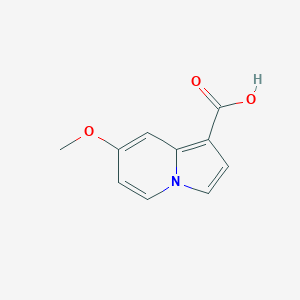

7-Methoxyindolizine-1-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

7-methoxyindolizine-1-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-14-7-2-4-11-5-3-8(10(12)13)9(11)6-7/h2-6H,1H3,(H,12,13) |

InChI Key |

UVETZEAWTAQZOO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN2C=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Plausible Reaction Mechanism for the Synthesis of 7-Methoxyindolizine-1-carboxylate: An In-depth Technical Guide

Abstract

Indolizine scaffolds are privileged heterocyclic motifs integral to a wide array of biologically active compounds and functional materials.[1][2] Their unique electronic and photophysical properties have also made them subjects of interest in the development of organic light-emitting devices and fluorescent probes.[1] This technical guide provides a comprehensive examination of a plausible and efficient reaction mechanism for the synthesis of a specific, functionalized derivative: 7-methoxyindolizine-1-carboxylate. Focusing on the widely employed 1,3-dipolar cycloaddition reaction, this document will elucidate the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices, aimed at an audience of researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Indolizine Core

The indolizine nucleus, an aromatic bicyclic system composed of fused pyridine and pyrrole rings sharing a nitrogen atom, is a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The methoxy and carboxylate functional groups on the 7- and 1-positions, respectively, of the target molecule are of particular interest as they offer handles for further chemical modification and can significantly influence the molecule's biological activity and pharmacokinetic profile. For instance, various substituted 7-methoxyindolizine derivatives have been synthesized and evaluated for their potential as anti-tubercular agents.[3][4][5]

Numerous synthetic strategies have been developed for the construction of the indolizine ring system, with the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloaddition reactions being among the most classical and versatile methods.[2][6][7] This guide will focus on the 1,3-dipolar cycloaddition approach due to its high degree of convergence and versatility in introducing a wide range of substituents.[7]

Proposed Reaction Mechanism: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles, including the pyrrole ring of the indolizine system.[7][8] The reaction involves the concerted cycloaddition of a 1,3-dipole with a dipolarophile.[7] In the context of indolizine synthesis, the 1,3-dipole is a pyridinium ylide, which reacts with an electron-deficient alkene or alkyne as the dipolarophile.

A plausible pathway for the synthesis of 7-methoxyindolizine-1-carboxylate is outlined below. This mechanism is a multi-step, one-pot process that leverages the in-situ generation of the key pyridinium ylide intermediate.

Step 1: Quaternization of the Pyridine Ring

The synthesis commences with the quaternization of a 4-methoxypyridine derivative. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking an α-halo ester, such as ethyl bromoacetate. This SN2 reaction forms a pyridinium salt.

Step 2: In-Situ Generation of the Pyridinium Ylide

The pyridinium salt formed in the first step possesses an acidic proton on the α-carbon of the ester group. In the presence of a mild base, such as potassium carbonate or triethylamine, this proton is abstracted to generate a pyridinium ylide in situ.[6] This ylide is a key reactive intermediate, acting as the 1,3-dipole in the subsequent cycloaddition step.

Step 3: [3+2] Cycloaddition

The generated pyridinium ylide then undergoes a [3+2] cycloaddition reaction with an electron-deficient dipolarophile. A suitable dipolarophile for the synthesis of the target molecule would be an acrylate derivative, such as ethyl acrylate. This concerted reaction forms a five-membered ring, leading to a tetrahydroindolizine intermediate.[7]

Step 4: Aromatization

The final step of the reaction sequence is the aromatization of the tetrahydroindolizine intermediate to yield the stable, aromatic indolizine product. This is typically achieved through an oxidative dehydrogenation process.[9] In many modern protocols, this oxidation can occur in the presence of a mild oxidant like TEMPO or even atmospheric oxygen, sometimes facilitated by a catalyst.[7][9]

The overall plausible reaction mechanism is depicted in the following diagram:

Figure 1: Plausible reaction mechanism for the synthesis of 7-methoxyindolizine-1-carboxylate via 1,3-dipolar cycloaddition.

Experimental Protocol

The following is a generalized, representative experimental protocol for the synthesis of 7-methoxyindolizine-1-carboxylate based on established literature procedures for similar indolizine syntheses.[7][9]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Methoxypyridine | Reagent | Commercially Available |

| Ethyl bromoacetate | Reagent | Commercially Available |

| Ethyl acrylate | Reagent | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxypyridine (1.0 mmol, 1.0 eq), ethyl bromoacetate (1.1 mmol, 1.1 eq), and anhydrous acetonitrile (10 mL).

-

Quaternization: Stir the reaction mixture at room temperature for 1 hour.

-

Ylide Formation and Cycloaddition: Add potassium carbonate (2.0 mmol, 2.0 eq) and ethyl acrylate (1.5 mmol, 1.5 eq) to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 7-methoxyindolizine-1-carboxylate.

Experimental Workflow Diagram

Sources

- 1. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural analysis, in vitro anti-tubercular activities, and in silico ADMET evaluation of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Indolizine synthesis [organic-chemistry.org]

The Chemical Architecture and Therapeutic Potential of 7-Methoxy-Indolizine Analogues

Executive Summary

Indolizines—nitrogen-embedded bicyclic heteroaromatics—are highly privileged scaffolds in modern drug discovery due to their bioisosteric relationship with the indole nucleus. Among these, 7-methoxy-indolizine analogues have emerged as potent therapeutic agents, particularly as cyclooxygenase-2 (COX-2) inhibitors and anti-tubercular compounds. This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and pharmacological profiling of 7-methoxy-indolizines, designed for researchers and application scientists in therapeutic development.

Structural Chemistry & Molecular Rationale

The pharmacological efficacy of 7-methoxy-indolizines is deeply rooted in their electronic and spatial geometry. The indolizine core is isoelectronic with indole, allowing it to mimic natural biological substrates while resisting rapid metabolic degradation.

Causality of the 7-Methoxy Substitution: The introduction of a methoxy group at the 7-position serves a dual mechanistic purpose:

-

Electronic Enrichment (Synthetic Advantage): The methoxy group acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the pyridinium ring, stabilizing the intermediate ylide and increasing its nucleophilicity during 1,3-dipolar cycloaddition.

-

Receptor Binding (Pharmacological Advantage): In the context of COX-2 inhibition, these analogues act as bioisosteres of indomethacin[1]. The 7-methoxy oxygen acts as a critical hydrogen-bond acceptor, while the enriched aromatic system enhances

stacking and hydrophobic packing within the COX-2 active site. Computational docking confirms that these hydrophobic interactions are the primary drivers of target affinity[1].

Synthetic Methodologies: The 1,3-Dipolar Cycloaddition Workflow

The most efficient and regioselective method for constructing the 7-methoxy-indolizine core is the base-mediated 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne[2].

Step-by-Step Self-Validating Protocol

Objective: Synthesis of diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (Compound 5a).

Phase 1: Quaternization (Precursor Synthesis)

-

Reaction: Dissolve 4-methoxypyridine (0.0091 mol) and 4-cyanophenacyl bromide (0.0091 mol) in 12 mL of dry tetrahydrofuran (THF)[3].

-

Activation: Reflux the mixture for 30 minutes.

-

Causality: The elevated temperature provides the activation energy required for the

displacement of the bromide ion by the nucleophilic pyridine nitrogen, forming the pyridinium bromide salt.

-

-

Isolation: Filter the separated solid, recrystallize using ethanol, and dry at room temperature (Yield: ~98%).

Phase 2: Ylide Generation & Cycloaddition

-

Reaction Setup: Suspend the synthesized pyridinium salt (0.1 mmol) in 15 mL of dry THF. Add diethyl but-2-ynedioate (0.1 mmol) and anhydrous

(0.1 mmol)[3]. -

Cyclization: Reflux the reaction medium for 20 minutes.

-

Causality:

acts as a mild base, selectively deprotonating the

-

-

Self-Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). The successful formation of the indolizine is confirmed by the disappearance of the highly polar baseline spot (pyridinium salt) and the appearance of a high-

, intensely fluorescent spot under 254 nm UV light (due to the fully conjugated indolizine system)[2].

Phase 3: Workup & Structural Validation

-

Purification: Evaporate the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with distilled water and brine.

-

Causality: Water removes the inorganic salts (

,

-

-

Self-Validation Checkpoint 2 (Spectroscopic Integrity): Following solvent evaporation and ethanol recrystallization, subject the compound to

-NMR. A successful synthesis is definitively validated by the appearance of ester carbonyl resonances at ~166.07 ppm and the benzoyl carbonyl resonance at ~186.00 ppm[1].

Fig 1. Step-by-step synthetic workflow for 7-methoxy-indolizine analogues via 1,3-dipolar cycloaddition.

Pharmacological Profiling & Quantitative Efficacy

7-Methoxy-indolizines exhibit a broad spectrum of biological activities, most notably as potent anti-inflammatory (COX-2 selective) and anti-tubercular agents.

Quantitative Data Summary

The table below consolidates the in vitro efficacy of key 7-methoxy-indolizine analogues against their respective biological targets:

| Compound Designation | R-Group Substitution | Biological Target | Quantitative Efficacy | Ref. |

| Compound 5a | 3-(4-cyanobenzoyl) | COX-2 Enzyme | [1] | |

| Compound 2a | 3-(4-cyanobenzoyl) | COX-2 Enzyme | [2] | |

| Compound 5i | 3-(3-methoxybenzoyl) | MTB (MDR Strain) | MIC = 16.0 µg/mL | [3] |

| Indomethacin | Standard Control | COX-2 Enzyme | [1] |

Mechanistic Insights: COX-2 Inhibition

Selective COX-2 inhibitors are critical for managing inflammation without the gastrointestinal side effects associated with COX-1 inhibition. Compound 5a demonstrates superior efficacy to the standard drug indomethacin (

Fig 2. Mechanism of COX-2 pathway inhibition by 7-methoxy-indolizine analogues.

Anti-Tubercular Activity

Beyond inflammation, 7-methoxy-indolizines show remarkable promise against multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). Molecular dynamic (MD) simulations reveal that compounds with meta-methoxy substitutions on the benzoyl ring (e.g., Compound 5i) achieve high binding affinities (up to 8.57 kcal/mol) through a combination of electrostatic interactions and hydrogen bonding with MTB target proteins[3].

Conclusion

The 7-methoxy-indolizine scaffold represents a highly versatile and synthetically accessible pharmacophore. By manipulating the electronic properties of the pyridinium ylide precursor, chemists can efficiently generate libraries of compounds with targeted affinities for COX-2 and MDR-MTB. The self-validating 1,3-dipolar cycloaddition protocol ensures high-purity yields, making this class of compounds a prime candidate for advanced preclinical drug development.

References

-

Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Indian Journal of Pharmaceutical Education and Research.[Link]

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules (MDPI).[Link]

-

Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLoS One (PubMed Central).[Link]

Sources

The Privileged Scaffold: Biological Activity and Therapeutic Potential of 7-Methoxyindolizine-1-Carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse target receptors—is critical for accelerating drug discovery. 7-Methoxyindolizine-1-carboxylic acid , particularly when functionalized at the 3-position, has emerged as a highly versatile and potent pharmacophore[1]. Originally recognized for its broad-spectrum antimicrobial and anti-inflammatory properties[2][3], this scaffold has recently revolutionized the field of epigenetics by enabling the synthesis of highly selective chemical probes (such as GSK2801) targeting the previously "undruggable" BAZ2A and BAZ2B bromodomains[4][5].

This technical guide dissects the mechanistic rationale behind the scaffold's biological activity, details validated experimental workflows for its application, and synthesizes quantitative structure-activity relationship (SAR) data to guide future drug development efforts.

Mechanistic Rationale: Anatomy of the Scaffold

As a Senior Application Scientist, I approach molecular design by analyzing the stereoelectronic causality of each functional group. The biological potency of 7-methoxyindolizine-1-carboxylic acid is not accidental; it is the result of precise molecular architecture:

-

The Indolizine Core: A structural isomer of indole, this nitrogen-containing heterocycle provides a planar, electron-rich aromatic system. This planarity is essential for intercalating with biological macromolecules and forming robust

stacking interactions with aromatic residues (e.g., Tryptophan/Tyrosine) within protein binding pockets[2][5]. -

The 7-Methoxy Substitution: The methoxy group at the 7-position acts as an electronic modulator and a steric gatekeeper. In bromodomain targeting, it projects into the ZA channel of the binding pocket. Its specific steric bulk fits perfectly into the wider channel of BAZ2B but causes steric clashes in the narrower channels of BET family bromodomains, driving target selectivity[6].

-

The 1-Carboxylic Acid: This moiety serves as a highly versatile synthetic handle. By converting the carboxylic acid into specific amides or esters, medicinal chemists can design molecules that reach out of the primary binding pocket to interact with solvent-exposed regions or specific water networks, fine-tuning both affinity and pharmacokinetic properties[6].

-

The 3-Acetyl Modification: When acetylated (yielding 3-acetyl-7-methoxyindolizine-1-carboxylic acid), the molecule becomes a potent acetyl-lysine (KAc) mimetic. The carbonyl oxygen forms critical hydrogen bonds with conserved asparagine and tyrosine residues in epigenetic reader proteins[6][7].

Primary Biological Activity: Epigenetic Modulation (BAZ2A/BAZ2B)

The most profound application of this scaffold lies in epigenetic modulation. BAZ2A and BAZ2B are central scaffolding proteins of the nucleolar remodeling complex (NoRC), which regulates the expression of non-coding RNAs and is heavily implicated in aggressive prostate cancer[4][8].

Due to their shallow acetyl-lysine binding pockets, BAZ2 domains were historically difficult to target[8]. However, utilizing 3-acetyl-7-methoxyindolizine-1-carboxylic acid as a foundation, researchers developed GSK2801 , a potent, selective, and cell-active competitive inhibitor[4][6]. GSK2801 effectively displaces BAZ2A from chromatin, restoring normal transcriptional regulation[4].

Mechanism of BAZ2A/B bromodomain inhibition by indolizine derivatives.

Broad-Spectrum Pharmacological Activities

Beyond epigenetics, the 7-methoxyindolizine-1-carboxylic acid scaffold exhibits a multifaceted biological profile:

-

Anticancer Activity (Tubulin Inhibition): Indolizine derivatives exhibit potent cytotoxic effects by inhibiting tubulin polymerization[2]. They bind competitively to the colchicine-binding site on

-tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[2]. -

Antimicrobial & Anti-tubercular Activity: Derivatives of indolizine-1-carboxylate have demonstrated selective toxicity against Gram-positive bacteria (e.g., Staphylococcus aureus) and mycobacteria[3]. When chemically combined with agents like Isoniazid, these derivatives show significant anti-tubercular activity against Mycobacterium tuberculosis strains[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality and internal controls.

Protocol A: Synthesis of GSK2801 Precursor via Amidation

Causality: To functionalize the 1-carboxylic acid without disrupting the 3-acetyl KAc mimetic, HATU is utilized. HATU rapidly forms an active O-At ester, preventing racemization and overcoming the steric hindrance of the indolizine core. DIPEA is selected as a non-nucleophilic base to ensure the amine nucleophile remains deprotonated without competing for the active ester[1][6].

-

Preparation: Dissolve 3-acetyl-7-methoxyindolizine-1-carboxylic acid (1.0 equiv) in anhydrous DMF under a nitrogen atmosphere.

-

Activation: Add DIPEA (3.0 equiv) and HATU (1.5 equiv). Stir at room temperature for 15 minutes to allow complete formation of the active ester.

-

Coupling: Introduce the target amine (e.g., N,O-dimethylhydroxylamine hydrochloride for Weinreb amide synthesis) (1.1 equiv). Stir until completion (monitored via LC-MS).

-

Workup: Quench with water, extract with EtOAc, and wash the organic layer with brine. Dry over

. -

Self-Validation Check: Run a parallel control reaction omitting HATU. If product forms in the control, it indicates the presence of reactive impurities (e.g., acyl chlorides) rather than true coupling. Purify the final product via preparative HPLC to >95% purity to prevent trace impurities from causing false positives in downstream biological assays.

Protocol B: AlphaScreen Competitive Binding Assay for BAZ2A/B

Causality: AlphaScreen is chosen over standard ELISA due to its homogeneous, no-wash format, which preserves the weak, transient interactions typical of bromodomain-ligand binding. The assay relies on the proximity-induced energy transfer between Streptavidin-donor beads and Ni-NTA-acceptor beads[4].

-

Incubation: Incubate His-tagged BAZ2A/B protein with the synthesized indolizine derivative in assay buffer (HEPES, NaCl, CHAPS, BSA) for 30 minutes. Note: CHAPS is critical to prevent non-specific compound aggregation.

-

Ligand Addition: Add biotinylated acetyl-histone peptide to the mixture.

-

Bead Addition: Add Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads. Incubate in strict darkness for 1 hour (beads are highly photosensitive).

-

Detection: Excite the microplate at 680 nm and measure emission between 520-620 nm.

-

Self-Validation Check: The assay must include GSK8573 (an inactive structural analogue) as a negative control[4]. If GSK8573 induces a signal drop, the interference is optical (e.g., singlet oxygen quenching) rather than true competitive displacement. A "no-protein" baseline must also be established to quantify bead-to-bead background noise.

Step-by-step workflow for the AlphaScreen competitive binding assay.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the binding affinities of various indolizine derivatives, highlighting the critical role of the 7-methoxy and 3-acetyl substitutions in driving potency and selectivity for BAZ2A/B over BET bromodomains[4][5][6][7].

| Compound Scaffold / Substitution | Primary Target | Binding Affinity ( | Biological Effect / Notes |

| Unsubstituted Indolizine-1-carboxylate | BET Family | Weak ( | Baseline binding; low selectivity. |

| 3-Acetyl-indolizine | BAZ2A / BAZ2B | KAc mimicry established; moderate affinity. | |

| 3-Acetyl-7-methoxy indolizine | BAZ2B | Improved ZA channel fit; increased selectivity. | |

| GSK2801 (Optimized Amide) | BAZ2B | 136 nM | Potent target engagement; chromatin displacement. |

| GSK2801 (Optimized Amide) | BAZ2A | 257 nM | Potent target engagement; chromatin displacement. |

| GSK8573 (Negative Control) | BAZ2A / BAZ2B | >10 | No target engagement; used for assay validation. |

References

-

Title: Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B Source: Journal of Medicinal Chemistry - ACS Publications URL: 6

-

Title: Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B Source: PMC (PubMed Central) - NIH URL: 4

-

Title: The Multifaceted Biological Activities of Indolizine Derivatives: A Technical Guide for Drug Discovery Professionals Source: Benchchem URL: 2

-

Title: Indolizine derivatives: Recent advances and potential pharmacological activities Source: ResearchGate URL: 3

-

Title: Chemical probes and inhibitors of bromodomains outside the BET family Source: PMC (PubMed Central) - NIH URL: 7

-

Title: Selectivity On-Target of Bromodomain Chemical Probes by Structure-Guided Medicinal Chemistry and Chemical Biology Source: Taylor & Francis Online URL: 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.mpg.de [pure.mpg.de]

Potential therapeutic targets of 7-methoxyindolizine compounds

An In-Depth Technical Guide to the Therapeutic Targeting of 7-Methoxyindolizine Compounds

Executive Summary

In contemporary medicinal chemistry, the indolizine scaffold—a fused bicyclic system containing a bridgehead nitrogen—has emerged as a highly privileged pharmacophore. Specifically, the introduction of a methoxy group at the C7 position (7-methoxyindolizine) significantly alters the electronic distribution and lipophilicity of the core, optimizing its interaction with various biological targets. As a Senior Application Scientist, I have synthesized the most current structural-activity relationship (SAR) data and mechanistic insights to provide a comprehensive analysis of 7-methoxyindolizine derivatives. This whitepaper details their primary therapeutic targets, synthesizes quantitative efficacy data, and outlines self-validating experimental protocols for preclinical evaluation.

Mechanistic Profiling of Primary Therapeutic Targets

The 7-methoxyindolizine core acts as a versatile binding moiety, capable of multi-target engagement depending on its peripheral functionalization (e.g., esterification at C1/C2 or benzoylation at C3).

Cyclooxygenase-2 (COX-2) Inhibition: Anti-Inflammatory Applications

The COX-2 enzyme is a primary target for managing inflammation. Traditional non-selective NSAIDs inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to gastrointestinal toxicity. 7-methoxyindolizine derivatives have been rationally designed as bioisosteres of indomethacin[1].

-

Mechanistic Causality: The 7-methoxy group enhances the electron density of the bicyclic core, which facilitates robust

stacking and hydrophobic interactions within the larger, more flexible side pocket of the COX-2 active site[1]. For instance, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate exhibits an IC

Mycobacterial Enoyl-Acyl Carrier Protein Reductase (InhA): Anti-Tubercular Activity

The emergence of Multi-Drug-Resistant Mycobacterium tuberculosis (MDR-MTB) necessitates novel scaffolds. 7-methoxyindolizines have demonstrated potent whole-cell anti-tubercular activity[2].

-

Mechanistic Causality: Molecular docking and dynamic simulations confirm that these compounds target InhA, a crucial enzyme in type II fatty acid biosynthesis (FAS-II) responsible for mycolic acid production[2]. The methoxy substitution at C7, combined with a meta-methoxybenzoyl group at C3, yields strong binding affinities (up to -8.57 kcal/mol) through hydrogen bonding with catalytic residues (Pro193, Tyr158) and electrostatic interactions, effectively halting mycobacterial cell wall synthesis[3].

Tubulin Polymerization Inhibition: Anticancer Therapeutics

Targeting the microtubule dynamics of cancer cells is a validated oncological strategy. Indolizine derivatives have been identified as potent microtubule-interacting agents[4].

-

Mechanistic Causality: 7-methoxyindolizines bind to the colchicine-binding pocket of

-tubulin[5]. By sterically hindering the addition of tubulin heterodimers, these compounds suppress microtubule dynamics without necessarily altering the total microtubule mass at low concentrations. This disruption leads to a prolonged mitotic block at the G2/M phase, ultimately triggering apoptosis in rapidly dividing malignant cells[4].

7 Nicotinic Acetylcholine Receptor ( 7 nAChR): Neurological Disorders

The

Quantitative Data Synthesis

The following table summarizes the in vitro efficacy of key 7-methoxyindolizine derivatives across primary targets, providing a benchmark for lead optimization.

| Compound Derivative | Primary Target | Efficacy Metric | Reference Standard | Source |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | IC | Indomethacin (6.84 µM) | [1] |

| Ethyl 7-methoxy-3-(3-methoxybenzoyl)indolizine-1-carboxylate | MTB InhA (H37Rv) | MIC = 16 µg/mL | Isoniazid (0.05 µg/mL) | [2] |

| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | IC | Indomethacin (6.84 µM) | [1] |

| Indolizine-phenothiazine hybrids | Tubulin (Colchicine site) | GI | Paclitaxel (2.5 nM) | [7] |

Mechanistic and Workflow Visualizations

Caption: Selective COX-2 inhibition pathway by 7-methoxyindolizine derivatives, sparing COX-1 function.

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) in anti-tubercular screening.

Experimental Protocols & Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed with internal controls and causality-driven steps.

Protocol 1: In Vitro COX-2 Enzyme Inhibition Assay

Purpose: To quantify the IC

-

Reagent Preparation: Prepare recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and phenol. Causality: Hematin is required as a cofactor for the peroxidase activity of COX, while phenol serves as an electron donor, ensuring the enzyme remains in its active catalytic state.

-

Compound Incubation: Incubate the enzyme with varying concentrations of the 7-methoxyindolizine compound (0.1 µM to 100 µM) for 10 minutes at 37°C. Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for time-dependent inhibitors typical of the indolizine class.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate).

-

Termination and Readout: Terminate the reaction after 2 minutes using a highly acidic stop solution (e.g., 1M HCl). Quantify the produced Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA). Self-Validation: Include Indomethacin as a positive control and a vehicle-only well as a negative control to validate the dynamic range of the assay.

Protocol 2: Resazurin Microtiter Assay (REMA) for Anti-Tubercular Screening

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against MTB strains[2].

-

Inoculum Preparation: Cultivate MTB H37Rv or MDR strains in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until an OD

of 0.6-0.8 is reached. Causality: OADC provides essential fatty acids and bovine serum albumin, which prevents the toxic accumulation of free fatty acids, ensuring robust logarithmic growth. -

Plate Setup: Perform two-fold serial dilutions of the 7-methoxyindolizine compounds in a 96-well microplate. Add the MTB inoculum to achieve a final concentration of

CFU/mL. -

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Viability Staining: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours. Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by the oxidoreductase enzymes of metabolically active, living mycobacteria.

-

Data Acquisition: Read fluorescence (Excitation: 530 nm, Emission: 590 nm). The MIC is defined as the lowest concentration that prevents the color change from blue to pink. Self-Validation: Use Isoniazid and Rifampicin as standard reference drugs to confirm strain susceptibility profiles[2].

Conclusion and Future Perspectives

The 7-methoxyindolizine scaffold is a highly tunable pharmacophore. Current crystallographic and computational data validate its efficacy against COX-2 and mycobacterial InhA. Future drug development efforts should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds. Specifically, leveraging the lipophilicity of the 7-methoxy group could yield highly penetrant CNS drugs for

References

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules (MDPI). Available at:[Link]

-

Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLOS ONE (NIH/PMC). Available at:[Link]

-

Studies on indolizines. Evaluation of their biological properties as microtubule-interacting agents and as melanoma targeting compounds. ResearchGate. Available at:[Link]

-

Larvicidal activity, molecular docking, and structural analysis of methoxyindolizine-1-carboxylate derivatives. ResearchGate. Available at:[Link]

-

Crystal Structure, Hydrogen bonding interactions, Hirshfeld surfaces, Energy frameworks, and DFT calculation of Diethyl 3-(4-substitutedbenzoyl)indolizine-1,2-dicarboxylates. ResearchGate. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Title: Predictive Profiling of 7-Methoxyindolizine Derivatives: An In Silico ADME/Tox Whitepaper

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a clinically approved drug is fraught with attrition, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles.[1][2] 7-Methoxyindolizine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, COX-2 inhibitory, and anti-tubercular properties.[3][4][5] To de-risk and accelerate the development of these promising scaffolds, a robust, early-stage assessment of their ADME/Tox characteristics is not just beneficial, but essential.[2][6] This technical guide provides a comprehensive framework for the in silico profiling of 7-methoxyindolizine derivatives, leveraging computational models to forecast their pharmacokinetic and toxicological fate. We will delve into the core principles, present detailed, actionable protocols, and offer expert insights into the interpretation of predictive data, thereby empowering research teams to make informed, data-driven decisions in the hit-to-lead and lead optimization phases.

The Rationale: Why In Silico First for 7-Methoxyindolizines?

In the contemporary drug discovery paradigm, the "fail early, fail cheap" mantra is paramount. Traditional experimental ADME/Tox screening, while indispensable for definitive data, is resource-intensive in terms of time, cost, and compound quantity.[7][8] Computational, or in silico, methods offer a powerful preliminary screening funnel, enabling the rapid evaluation of virtual compounds even before their synthesis.[9] This approach is particularly salient for novel scaffolds like 7-methoxyindolizines, where a foundational ADME/Tox dataset is likely sparse.

The primary causality for adopting an in silico first approach rests on several pillars:

-

Resource Conservation: It allows for the prioritization of synthetic efforts on candidates with the most promising predicted profiles, saving significant time and budget.[9]

-

Early Hazard Identification: Potential liabilities, such as mutagenicity or cardiotoxicity, can be flagged at the earliest stage, guiding structural modifications to mitigate these risks.[9][10]

-

Mechanistic Insight: Beyond simple predictions, some tools can identify the specific molecular substructures, or "toxicophores," responsible for predicted toxicity, offering clear guidance for chemical optimization.

-

High-Throughput Capability: Thousands of virtual derivatives can be profiled in a fraction of the time required for in vitro assays, enabling a broader exploration of the chemical space.[11]

The predictive power of these models stems from sophisticated algorithms, primarily Quantitative Structure-Activity Relationship (QSAR) models and machine learning (ML) approaches, which learn from vast datasets of experimentally determined properties to correlate chemical structures with biological outcomes.[9][10][12]

A Unified Workflow for In Silico ADME/Tox Profiling

A systematic and reproducible workflow is critical for generating reliable in silico data. The process begins with the generation of a high-quality 2D or 3D representation of the molecule and proceeds through a tiered series of predictive models. Each step serves as a filter, refining the pool of candidates.

Caption: A generalized workflow for in silico ADME/Tox evaluation of drug candidates.

Core Parameters and Predictive Protocols

For any given 7-methoxyindolizine derivative, a standard panel of ADME/Tox endpoints should be evaluated. Below, we detail these parameters and provide a generalized, step-by-step protocol using freely available web-based tools as a self-validating and accessible system. For industrial settings, commercial software like ADMET Predictor® or StarDrop™ would offer more integrated and often more accurate models.[9][11]

Foundational Physicochemical and ADME Properties

These properties govern how a drug behaves in a biological system. Poor physicochemical characteristics are a common cause of failure.

Protocol 1: Rapid ADME and Drug-Likeness Profiling using SwissADME

The SwissADME web tool provides a robust platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness.

-

Step 1: Compound Input. Navigate to the SwissADME website. Prepare a list of the SMILES (Simplified Molecular-Input Line-Entry System) strings for your 7-methoxyindolizine derivatives. Paste one or more SMILES strings into the input box.

-

Step 2: Execution. Click the "Run" button to initiate the calculations. The platform processes the structures and presents the results in a comprehensive table.

-

Step 3: Data Collection. For each derivative, record the following key parameters from the output:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (solubility), and Topological Polar Surface Area (TPSA).

-

Drug-Likeness: Assess compliance with Lipinski's Rule of Five and Veber's rule. The tool provides a "yes/no" summary for each rule.

-

Pharmacokinetics: Human Intestinal Absorption (HIA) (High/Low), Blood-Brain Barrier (BBB) permeant (Yes/No), and Cytochrome P450 (CYP) inhibition predictions for major isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

-

Step 4: Causality Check. Why these parameters?

-

Lipinski's Rule: A compound that violates more than one of these rules (MW > 500, LogP > 5, H-bond donors > 5, H-bond acceptors > 10) may have poor absorption or permeation. This is a foundational check for oral bioavailability.

-

TPSA: A TPSA value > 140 Ų is often associated with poor cell membrane permeability.

-

CYP Inhibition: Inhibition of key CYP enzymes is a primary cause of drug-drug interactions (DDIs). Early identification of this liability is crucial.

-

In-Depth Toxicity Profiling

Toxicity is a major reason for late-stage drug attrition.[2] In silico models can provide early warnings for several critical toxicity endpoints.

Protocol 2: Comprehensive Toxicity Assessment using pkCSM

The pkCSM web server uses graph-based signatures to predict a wide range of ADME and toxicity properties.

-

Step 1: Compound Input. Navigate to the pkCSM pharmacokinetics web tool. Input the SMILES string of a single 7-methoxyindolizine derivative.

-

Step 2: Endpoint Selection. The tool will calculate a wide array of properties. For a focused toxicity screen, select the "Toxicity" tab in the results.

-

Step 3: Data Collection. Record the key toxicity predictions:

-

AMES Toxicity: Predicts the mutagenic potential of the compound. A positive result is a significant red flag.

-

hERG I Inhibition: Predicts the potential to block the hERG potassium channel, a key indicator of cardiotoxicity risk. The output is typically a "Yes/No" prediction.

-

Hepatotoxicity: Predicts the potential to cause drug-induced liver injury (DILI).

-

Oral Rat Acute Toxicity (LD50): Provides a predicted median lethal dose in mol/kg. Higher values indicate lower acute toxicity.

-

Minnow Toxicity: Provides an indication of environmental toxicity.

-

-

Step 4: Self-Validation and Interpretation. The trustworthiness of these predictions is enhanced by understanding their basis. These models are trained on specific datasets. If your 7-methoxyindolizine scaffold is significantly different from the training set compounds (i.e., outside the "applicability domain"), the prediction may be less reliable. Always cross-reference alerts with known structural toxicology rules.

Logical Framework for Toxicity Assessment

Interpreting toxicity predictions requires a structured approach. A positive flag from an in silico model is not a definitive condemnation of a compound but rather a trigger for further investigation. The following diagram illustrates a logical decision-making process.

Caption: A decision-making flowchart for handling in silico toxicity alerts.

Data Presentation and Interpretation

To effectively compare multiple 7-methoxyindolizine derivatives, the predicted data should be consolidated into a clear, tabular format. This allows for at-a-glance identification of promising candidates and potential liabilities.

Table 1: Hypothetical In Silico ADME/Tox Profile for 7-Methoxyindolizine Analogs

| Parameter | Category | Acceptable Range | Derivative 1 | Derivative 2 | Derivative 3 |

| Drug-Likeness | |||||

| Lipinski Violations | Absorption | 0 or 1 | 0 | 1 | 2 |

| MW ( g/mol ) | Physicochemical | < 500 | 385.4 | 450.5 | 512.6 |

| LogP | Lipophilicity | 1 - 4 | 2.8 | 4.2 | 5.5 |

| LogS | Solubility | > -4 | -3.5 | -4.8 | -6.1 |

| ADME | |||||

| HIA | Absorption | High | High | High | Low |

| BBB Permeant | Distribution | No (for peripheral) | No | Yes | Yes |

| CYP2D6 Inhibitor | Metabolism | No | No | Yes | No |

| Total Clearance | Excretion | > 0.5 mL/min/kg | 0.8 | 0.4 | 0.3 |

| Toxicity | |||||

| AMES Toxicity | Mutagenicity | No | No | No | No |

| hERG Inhibition | Cardiotoxicity | No | No | No | Yes |

| Hepatotoxicity | Organ Toxicity | No | No | Yes | No |

Expert Interpretation of the Table:

-

Derivative 1: Appears to be the most promising candidate. It has excellent drug-like properties, predicted high absorption, and a clean toxicity profile. Its lack of BBB permeation would make it suitable for a peripherally acting drug. This compound is a high-priority candidate for synthesis and in vitro validation.

-

Derivative 2: Shows potential issues. While its Lipinski profile is borderline acceptable, its predicted poor solubility (LogS = -4.8), inhibition of the major metabolic enzyme CYP2D6, and a hepatotoxicity flag are significant concerns.[13] The causality is clear: the structural changes made from Derivative 1 likely introduced a lipophilic moiety that also fits the CYP2D6 active site and may be metabolically activated to a reactive species in the liver. This candidate should be redesigned or deprioritized.

-

Derivative 3: This derivative is a clear "no-go" based on this in silico screen. It violates two Lipinski rules, has very poor predicted solubility, and, most critically, flags for hERG inhibition.[13] A hERG liability is a major safety concern that often halts development. Further investment in this specific analog is not warranted without significant structural overhaul.

Conclusion: A Compass, Not a Crystal Ball

In silico ADME/Tox profiling is an indispensable tool in the modern drug discovery toolkit, providing essential guidance for the development of novel chemical series like 7-methoxyindolizines.[7] It provides a rapid, cost-effective method to triage and prioritize candidates, identify potential liabilities early, and guide medicinal chemistry efforts toward compounds with a higher probability of downstream success.[14]

However, it is crucial to recognize the limitations. These models are predictive, not definitive.[15] Their accuracy is contingent on the quality and scope of the data on which they were trained. Therefore, the output of this in silico guide should be viewed as a data-rich hypothesis. The most promising candidates identified through this computational workflow must always be subjected to rigorous in vitro and, eventually, in vivo experimental validation to confirm their true ADME/Tox profile.[16] By integrating this predictive framework, the development path for novel 7-methoxyindolizine therapeutics can be navigated with greater efficiency and a higher likelihood of success.

References

-

Title: Computational methods for the prediction of drug toxicity. Source: ResearchGate. URL: [Link]

-

Title: ADME/Tox Prediction. Source: Profacgen. URL: [Link]

-

Title: How can I predict toxicity in drug discovery? Source: Optibrium. URL: [Link]

-

Title: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Source: MDPI. URL: [Link]

-

Title: Predicting Drug Metabolism: Experiment and/or Computation? Source: University of Cambridge. URL: [Link]

-

Title: PreADMET | Prediction of ADME/Tox. Source: BMDRC. URL: [Link]

-

Title: Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. Source: PMC, PLOS ONE. URL: [Link]

-

Title: Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Source: Briefings in Bioinformatics, Oxford Academic. URL: [Link]

-

Title: ADME-Tox Modeling and Prediction. Source: Creative Biostructure. URL: [Link]

-

Title: ADMET Predictor® - Simulations Plus. Source: Simulations Plus. URL: [Link]

-

Title: The key for fast and efficient AI-assisted drug discovery: benchmarking the Receptor.AI ADME-Tox prediction model. Source: Receptor.AI. URL: [Link]

-

Title: Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives. Source: ResearchGate. URL: [Link]

-

Title: Computational approaches to predict drug metabolism. Source: PubMed. URL: [Link]

-

Title: Synthetic scheme for the construction of substituted 7-methoxy-indolizine analogues. Source: ResearchGate. URL: [Link]

-

Title: Larvicidal Activity, Molecular Docking, and Structural Analysis of Methoxyindolizine-1-Carboxylate Derivatives. Source: ResearchGate. URL: [Link]

-

Title: Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Source: PMC, RSC Advances. URL: [Link]

-

Title: The proposed 7-methoxy indolizine analogues and commercially available... Source: ResearchGate. URL: [Link]

-

Title: A Guide to In Silico Drug Design. Source: PMC, Pharmaceuticals. URL: [Link]

-

Title: Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. Source: RSC Publishing. URL: [Link]

-

Title: In-silico ADME and toxcity studies of some novel indole derivatives. Source: Journal of Applied Pharmaceutical Science. URL: [Link]

-

Title: The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Source: Drug Target Review. URL: [Link]

-

Title: Advancing Safety Standards: International Guidelines and In Silico Toxicology. Source: Instem. URL: [Link]

-

Title: In silico ADME and Predictive Toxicology. Source: Norecopa. URL: [Link]

Sources

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. ADME-Tox Modeling and Prediction - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 8. The key for fast and efficient AI-assisted drug discovery: benchmarking the Receptor.AI ADME-Tox prediction model | Receptor.AI News & Insights [receptor.ai]

- 9. optibrium.com [optibrium.com]

- 10. academic.oup.com [academic.oup.com]

- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADME/Tox Prediction - Profacgen [profacgen.com]

- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Hirshfeld surface analysis of substituted 7-methoxyindolizines.

Decoding Crystal Packing and Intermolecular Interactions: A Hirshfeld Surface Analysis of Substituted 7-Methoxyindolizines

Executive Summary

Substituted 7-methoxyindolizines represent a highly versatile class of heterocyclic pharmacophores. Recently, they have garnered significant attention as bioisosteres for indomethacin, demonstrating potent cyclooxygenase-2 (COX-2) inhibition and promising anti-tubercular activity against multidrug-resistant strains[1],[2]. For drug development professionals, understanding the solid-state architecture of these active pharmaceutical ingredients (APIs) is paramount. The spatial arrangement, driven by non-covalent intermolecular forces, dictates critical physicochemical properties such as solubility, stability, and receptor-binding affinity.

This technical guide provides an in-depth methodology for utilizing Hirshfeld surface analysis and energy frameworks to decode the supramolecular assembly of 7-methoxyindolizines, using diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (Compound 5c) as a primary model[2].

The Causality of Crystallographic Profiling

Before computational surfaces can be generated, high-resolution empirical data must be acquired. Single-crystal X-ray diffraction (SC-XRD) is not merely a structural confirmation tool; it is the foundational matrix upon which all subsequent electron density mapping relies[3].

Self-Validating Protocol: SC-XRD Data Acquisition and Refinement

-

Crystal Selection & Mounting: Select a single crystal with uniform birefringence under polarized light. Causality: Twinning or macroscopic defects will distort the diffraction lattice, leading to false electron density peaks and inaccurate interaction mapping.

-

Data Collection: Utilize Mo K

radiation ( -

Structure Solution & Refinement: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on

(e.g., SHELXL). -

Validation Check: This step is intrinsically self-validating. The refinement is only deemed successful when the shift/error ratio converges to zero, and the Goodness-of-Fit (GoF) approaches 1.0. Any residual electron density must be chemically logical (e.g., localized near heavy atoms like Bromine).

Table 1: Crystallographic Data for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate [4],[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| α, γ | 90.000° |

| β | 100.372(1)° |

| Volume (ų) | 4143.8(4) |

Hirshfeld Surface Analysis: Mapping the Intermolecular Space

Traditional crystallographic analysis often struggles to quantify the holistic network of weak intermolecular forces. Hirshfeld surface analysis solves this by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal[3].

Self-Validating Protocol: Surface Generation

-

CIF Import & Symmetry Generation: Import the validated .cif file into CrystalExplorer. The software automatically generates the symmetry-equivalent molecules within the unit cell. Validation: If the .cif lacks proper symmetry operators, the software will flag a discontinuous lattice, preventing further analysis.

-

Surface Computation: Map the normalized contact distance (

-

Shape Index & Curvedness: Generate these surfaces to identify

stacking. Causality: Complementary red and blue triangles on the shape index, paired with flat regions on the curvedness plot, provide unambiguous proof of aromatic stacking.

Computational workflow for Hirshfeld surface and energy framework analysis.

Quantitative Interaction Mapping via 2D Fingerprint Plots

The 2D fingerprint plots translate the 3D surface into a 2D histogram of

Table 2: Percentage Contributions of Intermolecular Interactions (Compound 5c) [3],[2]

| Interaction Type | Contribution (%) | Mechanistic Implication in Crystal Packing |

| H···H | 47.2 | Dominant van der Waals interactions driving hydrophobic packing. |

| O···H / H···O | 26.4 | Strong, directional C-H···O intermolecular hydrogen bonding. |

| C···H / H···C | 18.4 | C-H···π interactions stabilizing the molecular assembly. |

| Br···H / H···Br | 12.2 | Halogen-driven weak contacts guiding lattice orientation. |

| C···O / O···C | 2.5 | Weak dipole-dipole interactions. |

| C···C | 2.1 | Minimal direct |

| N···H / H···N | 1.7 | Weak nitrogen-mediated contacts. |

(Note: Minor statistical overlaps in 2D fingerprint generation can result in cumulative totals slightly exceeding 100% depending on the binning algorithm used in specific literature reports).

Dominant intermolecular interactions driving 7-methoxyindolizine crystal packing.

Energy Frameworks: Thermodynamic Validation of Crystal Packing

While Hirshfeld surfaces quantify geometry, Energy Frameworks quantify thermodynamics. By applying Density Functional Theory (DFT), we can calculate the exact interaction energies between molecular pairs to validate the stability of the lattice[3],[4].

Self-Validating Protocol: DFT Energy Calculation

-

Cluster Generation: Generate a cluster of molecules within a 3.8 Å radius of the central asymmetric unit.

-

Wavefunction Calculation: Apply the CE-B3LYP/6-31G(d,p) basis set to calculate the electron density[4]. Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic crystals, accurately capturing electron correlation effects.

-

Energy Partitioning: Calculate electrostatic (

), polarization ( -

Validation Check: The energy calculation is self-validating through the summation model. The total energy (

) must mathematically equate to the scaled sum of its components. A severe deviation indicates an incomplete coordination sphere, prompting an expansion of the cluster radius.

In the case of 7-methoxyindolizines, the energy frameworks reveal that dispersion forces (driven by the 47.2% H···H contacts) dominate the total interaction energy, corroborating the hydrophobic nature of their COX-2 receptor binding profile[4],[2].

Conclusion

The integration of SC-XRD, Hirshfeld surface analysis, and DFT energy frameworks provides a comprehensive, self-validating methodology for understanding the solid-state behavior of substituted 7-methoxyindolizines. By translating geometric contacts into thermodynamic energies, researchers can rationally design next-generation indolizine derivatives with optimized solubility, stability, and target affinity.

References

- Title: Structural Analysis, In Vitro Anti-tubercular Activities, and In Silico ADMET Evaluation of Ethyl 7-Methoxy-3-(4-Substituted Benzoyl)

- Title: Crystal Structure, Hydrogen bonding interactions, Hirshfeld surfaces, Energy frameworks, and DFT calculation of Diethyl 3-(4-substitutedbenzoyl)

- Source: Molecules (Basel, Switzerland)

- Title: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives Source: MDPI URL

Sources

- 1. Structural analysis, in vitro anti-tubercular activities, and in silico ADMET evaluation of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. - inStem [instem.res.in]

Methodological & Application

Synthesis and Characterization of Ethyl 7-Methoxy-3-(substituted benzoyl)indolizine-1-carboxylates: A Comprehensive Methodology for Drug Discovery

Application Note & Protocol Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Rationale

The indolizine core—a nitrogen-embedded bicyclic heteroaromatic system—serves as a highly versatile bioisostere of indole. Recently, indolizine derivatives have gained significant traction in drug discovery, particularly as multi-targeting agents against multidrug-resistant (MDR) Mycobacterium tuberculosis (MTB) and as selective COX-2 inhibitors [1, 2].

Specifically, ethyl 7-methoxy-3-(substituted benzoyl)indolizine-1-carboxylates have demonstrated potent biological activity. The strategic placement of the 7-methoxy group enhances the electron density of the bicyclic system, which is critical for favorable hydrophobic interactions within the binding pocket of enoyl-[acyl-carrier] protein reductase (InhA) [1]. Meanwhile, the 3-benzoyl substitution allows for extensive structural diversification (e.g., via halogenation or cyanation) to fine-tune the molecule's pharmacokinetic profile and ADMET properties [2].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. This document details the causality behind the synthetic choices and establishes a self-validating workflow to ensure high-yield, reproducible generation of these critical pharmacophores.

Mechanistic Insights & Causality

The synthesis of these indolizine-1-carboxylates relies on a highly convergent, two-step base-promoted 1,3-dipolar cycloaddition (often referred to as a modified Tschitschibabin reaction) [3].

-

N-Alkylation (Step 1): 4-Methoxypyridine is reacted with a 4-substituted phenacyl bromide. The methoxy group at the 4-position strongly donates electron density into the pyridine ring, increasing the nucleophilicity of the nitrogen and ensuring rapid, regioselective N-alkylation to form a stable pyridinium bromide salt.

-

Ylide Formation & Cycloaddition (Step 2): The addition of a mild base (anhydrous K₂CO₃) deprotonates the acidic α-methylene protons of the pyridinium salt, generating a pyridinium N-ylide in situ. We specifically utilize K₂CO₃ in tetrahydrofuran (THF) rather than stronger bases (like NaOH) to prevent the premature hydrolysis of the ester groups on the incoming alkyne. The ylide subsequently undergoes a [3+2] cycloaddition with an electron-deficient alkyne (ethyl propiolate), followed by spontaneous oxidative aromatization to yield the fully conjugated indolizine core [1].

Fig 1. Two-step synthetic workflow for the construction of 7-methoxy-indolizine analogues.

Experimental Protocols

Materials and Reagents

-

Precursors: 4-Methoxypyridine (99%), 4-substituted phenacyl bromides (e.g., 4-cyano, 4-fluoro, 3-methoxy derivatives), Ethyl propiolate.

-

Solvents & Catalysts: Anhydrous Tetrahydrofuran (THF), Anhydrous Potassium Carbonate (K₂CO₃), Ethyl Acetate (EtOAc), Hexanes.

-

Equipment: Reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254), rotary evaporator.

Step 1: Synthesis of the Pyridinium Ylide Precursor

Objective: Generate 1-(2-(4-substituted phenyl)-2-oxoethyl)-4-methoxypyridin-1-ium bromide.

-

Initiation: In an oven-dried round-bottom flask, dissolve 4-methoxypyridine (1.0 mmol) in 12 mL of dry THF at ambient temperature.

-

Addition: Slowly add the selected 4-substituted phenacyl bromide (1.0 mmol) to the well-stirred solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to 66 °C (reflux) for 30 minutes.

-

Causality Check: The reaction is highly favorable; a precipitate will begin to form as the ionic pyridinium salt becomes insoluble in THF.

-

-

Isolation: Cool the mixture to room temperature. Filter the resulting precipitate under a vacuum, wash with cold THF (2 × 5 mL) to remove unreacted starting materials, and dry under a high vacuum to afford the pyridinium bromide salt (typically a yellow to light-brown solid).

Step 2: Cycloaddition to Form the Indolizine Core

Objective: Construct the ethyl 7-methoxy-3-(substituted benzoyl)indolizine-1-carboxylate.

-

Suspension: Suspend the synthesized pyridinium bromide salt (0.1 mmol) in 15 mL of dry THF.

-

Reagent Addition: Add ethyl propiolate (0.11 mmol, slight excess to drive completion) and anhydrous K₂CO₃ (0.12 mmol).

-

Self-Validation Checkpoint: Upon the addition of K₂CO₃, the suspension will often undergo a transient color shift (darkening) indicating the in situ formation of the highly reactive pyridinium N-ylide.

-

-

Cycloaddition: Reflux the reaction medium for 20–30 minutes. Monitor the reaction via TLC (EtOAc:Hexane, 3:7 v/v). The disappearance of the baseline-stuck pyridinium salt and the emergence of a highly fluorescent UV-active spot indicates success [3].

-

Workup & Purification:

-

Remove the THF under reduced pressure.

-

Dilute the residue with EtOAc (20 mL) and wash sequentially with distilled water (2 × 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude residue via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure indolizine-1-carboxylate.

-

Self-Validating Analytical Logic

To guarantee the integrity of the synthesized compounds, empirical validation must be built into the analytical workflow. The indolizine core possesses a unique electronic environment that provides distinct NMR signatures.

Fig 2. Self-validating experimental logic and troubleshooting workflow for indolizine synthesis.

Diagnostic NMR Marker: In ¹H-NMR (CDCl₃), the proton at the C-5 position of the indolizine ring is subjected to extreme deshielding due to both the aromatic ring current and the anisotropic effect of the adjacent 3-benzoyl carbonyl oxygen. This proton will reliably appear as a distinct doublet (

Representative Physicochemical Data

The following table summarizes the expected quantitative data for key derivatives synthesized using this protocol, providing a benchmark for quality control [1, 2].

| Compound | Benzoyl Substitution (R) | Yield (%) | Appearance | Diagnostic ¹H-NMR (C-5 H) |

| 5a | 4-Cyano | 79 | Yellow crystalline | ~9.55 ppm (d, |

| 5b | 4-Fluoro | 74 | Light-yellow solid | ~9.52 ppm (d, |

| 5c | 3-Methoxy | 81 | Light-yellow crystalline | ~9.56 ppm (d, |

Note: Yields are calculated post-column chromatography. Melting points and exact mass (LC-MS) should be cross-referenced against theoretical values for full structural elucidation.

References

-

Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues Source: PLOS ONE URL:[Link]

-

Structural analysis, in vitro anti-tubercular activities, and in silico ADMET evaluation of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates Source: CrystEngComm (Royal Society of Chemistry) URL:[Link]

-

Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity Source: Asian Journal of Chemistry (via ResearchGate) URL:[Link]

1,3-dipolar cycloaddition for 7-methoxyindolizine synthesis.

Application Note: 1,3-Dipolar Cycloaddition for 7-Methoxyindolizine Synthesis

Introduction & Strategic Rationale

Indolizines, particularly 7-methoxyindolizines, are privileged nitrogen-containing bicyclic scaffolds in medicinal chemistry. They frequently serve as bioisosteres for the indole core in nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The strategic placement of a methoxy group at the 7-position enhances the molecule's lipophilicity and modulates the electronic distribution of the bicyclic system, a critical factor for achieving selective cyclooxygenase-2 (COX-2) inhibition [1].

As a Senior Application Scientist, I consistently recommend the 1,3-dipolar cycloaddition (often referred to as the [3+2] cycloaddition) as the most convergent, atom-economical, and regioselective approach to construct this core [4]. Instead of relying on harsh condensation conditions, this method allows for the rapid assembly of complex, highly functionalized indolizines from simple, commercially available precursors in a single pot.

Mechanistic Causality & Logic

To successfully execute this synthesis, it is vital to understand the causality behind the reaction cascade. The regioselectivity of the [3+2] cycloaddition is strictly governed by the frontier molecular orbital (FMO) coefficients of the reacting species.

-

Quaternization (Pre-activation): The synthesis begins with 4-methoxypyridine acting as a nucleophile to attack an

-haloketone (e.g., 2-bromoacetophenone). The electron-donating methoxy group at the 4-position enriches the electron density of the pyridine nitrogen, accelerating the Sₙ2 alkylation to form a 1-(2-oxoethyl)-4-methoxypyridinium salt. -

Ylide Generation (The 1,3-Dipole): A mild base (such as K₂CO₃) is introduced to deprotonate the acidic

-methylene carbon. The resulting zwitterionic pyridinium ylide is highly stabilized by the adjacent electron-withdrawing carbonyl group. -

Cycloaddition: The ylide undergoes a concerted [3+2] cycloaddition with an electron-deficient dipolarophile (e.g., an alkyne or alkene). The HOMO of the ylide interacts with the LUMO of the dipolarophile to form a five-membered dihydropyrrolopyridine ring.

-

Aromatization: The initial cycloadduct undergoes spontaneous oxidative aromatization (driven by the loss of a leaving group or aerial oxidation) to yield the thermodynamically stable 7-methoxyindolizine [3].

Logical flow of the

Quantitative Data: COX-2 Inhibition Profiles

Recent structure-activity relationship (SAR) studies validate the efficacy of 7-methoxyindolizine derivatives synthesized via this route. The table below summarizes key derivatives, their synthetic yields via 1,3-dipolar cycloaddition, and their in vitro COX-2 inhibitory profiles compared to the clinical standard, indomethacin [1][2].

| Compound Name | Dipolarophile Used | Yield (%) | COX-2 IC₅₀ (µM) |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | Diethyl acetylenedicarboxylate | 82% | 5.84 |

| Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate (2a) | Ethyl propiolate | 78% | 6.56 |

| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) | Diethyl acetylenedicarboxylate | 85% | 7.12 |

| Indomethacin (Standard) | N/A | N/A | 6.84 |

Data indicates that strategically functionalized 7-methoxyindolizines (e.g., Compound 5a) can outperform indomethacin in targeted COX-2 inhibition.

Experimental Protocols

This protocol is designed as a self-validating system . Visual cues (colorimetric shifts) and specific analytical markers are embedded within the steps to ensure the operator can verify success in real-time.

Materials & Reagents:

-

4-Methoxypyridine (1.0 equiv)

- -Haloketone (e.g., 2-bromo-4'-cyanoacetophenone) (1.05 equiv)

-

Dipolarophile (e.g., ethyl propiolate) (1.2 equiv)

-

Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

Step 1: Preparation of the Pyridinium Salt

-

Dissolve 4-methoxypyridine (10 mmol) in 15 mL of anhydrous DMF in a 50 mL round-bottom flask equipped with a magnetic stirrer. Causality Note: Anhydrous DMF is utilized as a polar aprotic solvent to accelerate the Sₙ2 alkylation without participating in unwanted hydrogen bonding that could quench the subsequent ylide.

-

Cool the solution to 0 °C using an ice bath. Add the

-haloketone (10.5 mmol) portion-wise to control the exothermic alkylation. -

Remove the ice bath and stir at room temperature for 2 hours. The formation of the pyridinium bromide salt will present as a thick suspension.

Step 2: In Situ Ylide Generation and Cycloaddition

-

To the same reaction vessel (one-pot procedure), add the dipolarophile (12 mmol).

-

Introduce anhydrous K₂CO₃ (20 mmol) to the mixture in one portion.

-

Validation Check: Upon the addition of the base, observe a rapid color change (typically to a deep yellow or vibrant orange). This optical shift confirms the successful deprotonation of the salt and the generation of the active 1,3-dipole.

-

Stir the reaction mixture at room temperature for 30–60 minutes. Monitor the consumption of the pyridinium salt via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) eluent system.

Step 3: Workup and Extraction

-

Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

-

Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers rigorously with brine (3 x 20 mL) to remove residual DMF.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification and Characterization

-

Purify the crude residue via flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.

-

Validation Check (NMR): Confirm the integrity of the 7-methoxy group via ¹H-NMR. You must observe a sharp, distinct singlet integrating to 3 protons around

3.85–3.95 ppm, confirming the regioselective retention of the methoxy substituent on the indolizine core.

Step-by-step experimental workflow for the one-pot synthesis of 7-methoxyindolizine.

References

- Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv

- Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Semantic Scholar.

- A facile approach for the synthesis of 1,3-di- and 1,2,3-tri-substituted indolizines. cdnsciencepub.com.

- Application Notes: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition. Benchchem.

Application Note: 7-Methoxyindolizine-1-Carboxylic Acid as a Privileged Scaffold in Epigenetic Drug Discovery

Target Audience: Medicinal Chemists, Epigenetic Researchers, and Drug Development Scientists Content Focus: Mechanistic Rationale, Structure-Activity Relationships (SAR), and Synthetic Protocols

Executive Summary & Mechanistic Grounding

The indolizine scaffold—a nitrogen-fused bicyclic isomer of indole—has emerged as a "privileged" structure in modern medicinal chemistry . While traditionally utilized for its optical and anti-inflammatory properties, recent breakthroughs have repositioned highly functionalized indolizines as potent epigenetic modulators. Specifically, 7-methoxyindolizine-1-carboxylic acid (and its 3-acetyl derivative) serves as a critical building block for the synthesis of highly selective bromodomain inhibitors, including probes targeting BAZ2A/BAZ2B and CBP/EP300 .

The Causality of Scaffold Selection

Bromodomains are epigenetic "readers" that recognize acetyl-lysine (KAc) residues on histone tails. Designing selective inhibitors requires precise spatial mimicry of the KAc motif while exploiting adjacent sub-pockets to avoid off-target binding (such as to the BET family of bromodomains).

The 3-acetyl-7-methoxyindolizine-1-carboxylic acid scaffold is a masterclass in rational drug design:

-

The 3-Acetyl Group: Acts as the direct KAc mimic, anchoring deeply into the bromodomain binding pocket via hydrogen bonding with conserved asparagine residues.

-

The 7-Methoxy Group: Projects into a specific hydrophobic sub-pocket. Because BET bromodomains (BRD2-4) possess a narrower binding channel, this steric bulk drives >50-fold selectivity toward BAZ2 and CBP/EP300 targets .

-

The 1-Carboxylic Acid: Serves as a highly tractable synthetic handle. It allows for late-stage diversification via amide coupling, projecting various aniline or amine appendages into the solvent-exposed region (the ZA loop) to fine-tune pharmacokinetic properties and target affinity .

Caption: Structure-Activity Relationship (SAR) logic of the 3-acetyl-7-methoxyindolizine-1-carboxylic acid scaffold.

Quantitative Reaction Data & Scaffold Utility

The synthesis of this scaffold relies on a robust 1,3-dipolar cycloaddition, followed by a high-yielding saponification. The table below summarizes the quantitative parameters and mechanistic purpose of each step in the workflow, validated across multiple patent literatures for generating CBP/EP300 inhibitor libraries .

| Reaction Phase | Chemical Transformation | Reagents & Optimal Conditions | Typical Yield | Mechanistic Purpose |

| Activation | N-Alkylation | 4-Methoxypyridine, 1-chloropropan-2-one, Acetone, 60 °C | 93% | Activates the pyridine nitrogen, forming the highly reactive ylide precursor. |

| Core Assembly | 1,3-Dipolar Cycloaddition | Methyl propiolate, Et | 44% | Constructs the indolizine bicyclic core via trapping of the pyridinium ylide. |

| Deprotection | Saponification | NaOH, MeOH/THF, 80 °C, then HCl to pH 1 | 87% | Unmasks the carboxylic acid, providing the critical handle for late-stage diversification. |

| Diversification | Amide Coupling | Target Aniline, Mukaiyama Reagent, n-Bu | 50-75% | Explores the solvent-exposed region of the target protein to maximize binding affinity. |

Experimental Protocols

The following protocols outline a self-validating system for synthesizing the scaffold and executing a late-stage amide coupling.

Protocol A: Synthesis of 3-Acetyl-7-methoxyindolizine-1-carboxylic acid

Step 1: Ylide Precursor Formation

-

Reaction: Dissolve 4-methoxypyridine (2.0 g, 18.3 mmol) in acetone (20 mL). Add 1-chloropropan-2-one (1.7 g, 21.9 mmol) dropwise.

-

Conditioning: Stir the reaction mixture at 60 °C overnight.

-

Validation: Cool to room temperature. The product, 4-methoxy-1-(2-oxopropyl)pyridin-1-ium chloride, will precipitate. Filter, wash with cold ethyl acetate, and recrystallize from ethanol. Expected yield: ~93%.

Step 2: 1,3-Dipolar Cycloaddition

-

Reaction: Suspend the pyridinium salt (3.08 g, 15.27 mmol) and methyl propiolate (1.50 g, 18.36 mmol) in anhydrous dichloromethane (30 mL).

-

Catalysis: Add triethylamine (2.3 g, 22.95 mmol) dropwise. The base deprotonates the salt to form the pyridinium ylide in situ, which immediately undergoes cycloaddition with the alkyne.

-

Workup: Stir at room temperature for 6 hours. Concentrate in vacuo. Wash the crude residue with EtOH to remove Et

N·HCl salts. Purify via column chromatography to isolate methyl 3-acetyl-7-methoxyindolizine-1-carboxylate as a yellow solid. Expected yield: ~44%. -

Validation (NMR):

H NMR (400 MHz, CDCl

Step 3: Saponification

-

Reaction: Dissolve the ester (4.0 g, 15.67 mmol) in a 1:1 mixture of MeOH and THF (50 mL). Add aqueous NaOH (6.37 g, 156.7 mmol).

-

Conditioning: Stir at 80 °C for 2 hours.

-

Isolation: Concentrate the solution to remove organic solvents. Carefully acidify the aqueous layer to pH 1 using 6N HCl. The free carboxylic acid will precipitate.

-